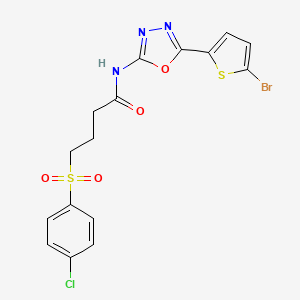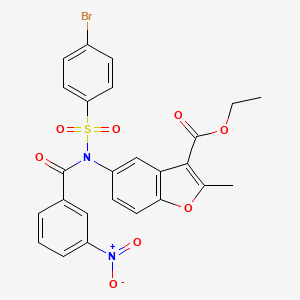![molecular formula C22H20ClFN2OS B2391101 3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223988-08-6](/img/structure/B2391101.png)
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as Spiro-OMeTAD, is a widely used hole-transporting material in perovskite solar cells. Its unique molecular structure and excellent electrical properties make it an ideal candidate for this application. In
Scientific Research Applications
Analgesic Activity of Related Spiro Heterocycles
Research on compounds like "2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene" and its derivatives, which exhibit significant analgesic activity, can offer insights into potential pharmacological applications of structurally similar compounds (Cohen et al., 1978). The analgesic properties identified in these studies are primarily associated with the 2-amino-1,3-thiazine ring system, suggesting that related structures might also have similar applications.
Catalytic Functions in Organic Synthesis
A study on the catalytic function of a 3,3′-tetramethylene-bridged 4-methylthiazolium salt illustrates the potential of related compounds in facilitating chemical transformations, such as the reduction of disulfides to thiols (Inoue & Tamura, 1986). This indicates that similar spiro compounds could be explored for their catalytic capabilities in synthetic chemistry.
Synthesis of Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using N-chlorosuccinimide and 1,8-diazabicyclo[5.4.0]undec-7-ene highlights a method for creating structurally diverse compounds, which could be relevant for the synthesis of related spiro compounds (Pardeshi, Patil, & Bobade, 2010). This approach might be applicable in developing new derivatives of "3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione" for various scientific research applications.
Antibacterial and Antifungal Activities
The design and synthesis of novel spiro compounds, such as isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones, demonstrate significant biological activity against standard bacterial and fungal strains (Rajanarendar et al., 2010). This suggests the potential for compounds like "this compound" to be explored for their antimicrobial properties.
properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c23-17-9-5-7-15(13-17)19-21(28)26(20(27)16-8-6-10-18(24)14-16)22(25-19)11-3-1-2-4-12-22/h5-10,13-14H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKRRGJRPBNEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)
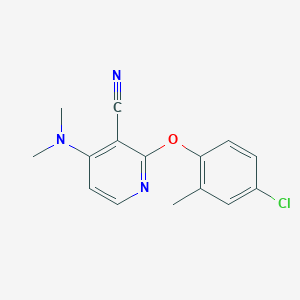
![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)
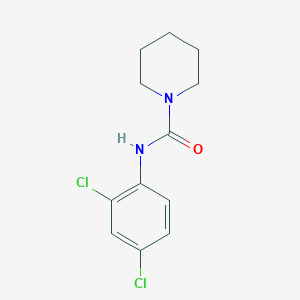
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)
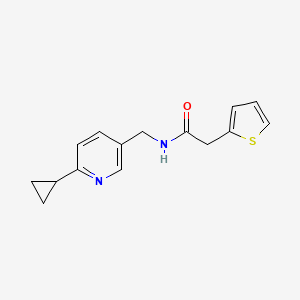
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)
